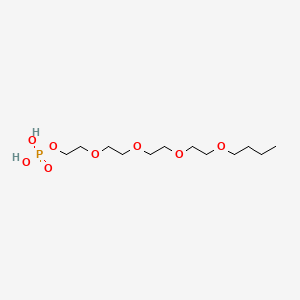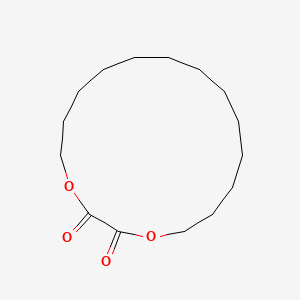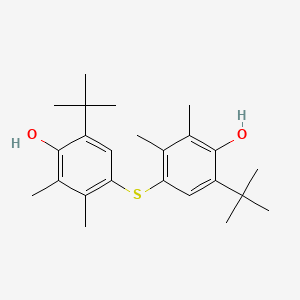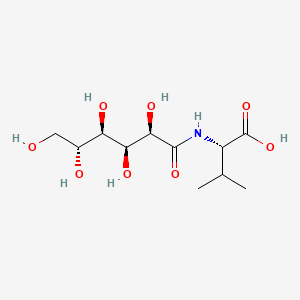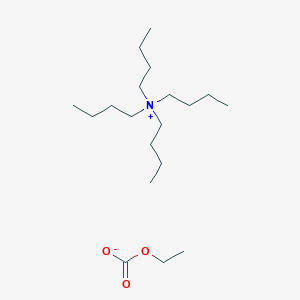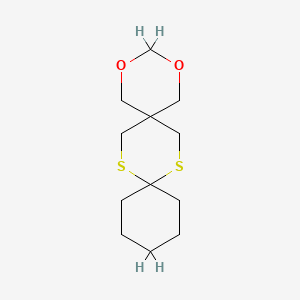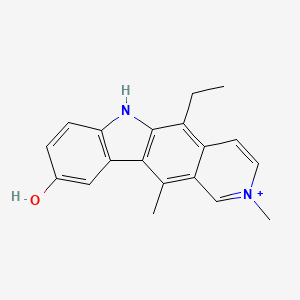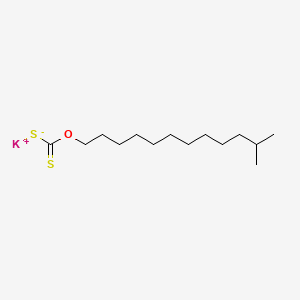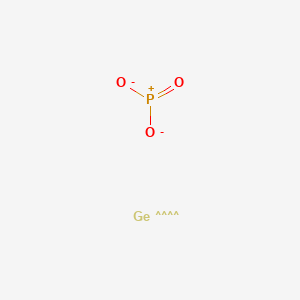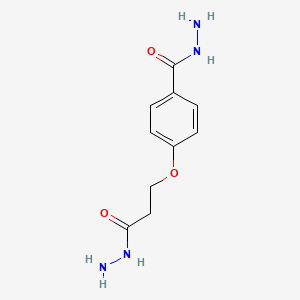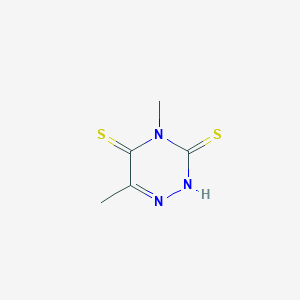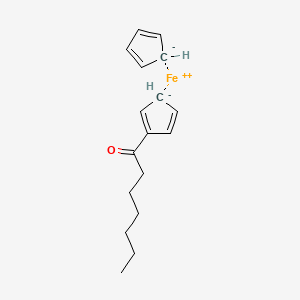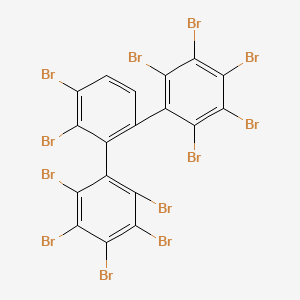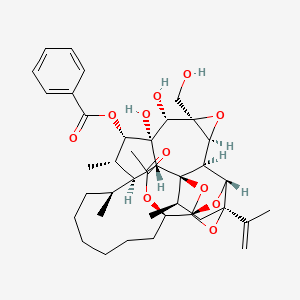
Dircin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dircin is an anti-inflammatory agent primarily prescribed for osteoarthritis and chronic inflammatory arthritis. It functions by inhibiting interleukin-1, a cytokine that plays a key role in the inflammatory response . The molecular formula of this compound is C39H52O11, and it has a molecular weight of 696.82 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Dircin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
Dircin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Applications De Recherche Scientifique
Dircin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study anti-inflammatory mechanisms and to develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and conditions associated with excessive interleukin-1 activity.
Mécanisme D'action
Dircin exerts its effects by inhibiting interleukin-1, a cytokine involved in the inflammatory response. By blocking interleukin-1, this compound reduces inflammation and alleviates symptoms associated with osteoarthritis and chronic inflammatory arthritis. The molecular targets and pathways involved include the interleukin-1 receptor and downstream signaling cascades that mediate inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) that also reduces inflammation but through inhibition of cyclooxygenase enzymes.
Diclofenac: Another NSAID with a similar mechanism of action to ibuprofen but with different pharmacokinetic properties.
Celecoxib: A selective cyclooxygenase-2 inhibitor that provides anti-inflammatory effects with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs.
Uniqueness of Dircin
This compound is unique in its specific inhibition of interleukin-1, which distinguishes it from other anti-inflammatory agents that primarily target cyclooxygenase enzymes. This unique mechanism of action makes this compound particularly effective in conditions where interleukin-1 plays a central role in the inflammatory process .
Propriétés
Numéro CAS |
88497-93-2 |
|---|---|
Formule moléculaire |
C39H52O11 |
Poids moléculaire |
696.8 g/mol |
Nom IUPAC |
[(1R,2R,4R,5R,6S,7S,9R,10S,11S,12S,13S,14S,15S,22R,23S,25R)-22-acetyloxy-10,11-dihydroxy-9-(hydroxymethyl)-2,13,15-trimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-yl] benzoate |
InChI |
InChI=1S/C39H52O11/c1-20(2)35-18-22(4)38-28-31(35)48-39(49-35,50-38)26(45-24(6)41)17-13-8-7-10-14-21(3)27-23(5)30(46-33(42)25-15-11-9-12-16-25)37(44,29(27)38)34(43)36(19-40)32(28)47-36/h9,11-12,15-16,21-23,26-32,34,40,43-44H,1,7-8,10,13-14,17-19H2,2-6H3/t21-,22+,23-,26+,27-,28+,29+,30-,31+,32-,34+,35+,36-,37+,38+,39+/m0/s1 |
Clé InChI |
LTALCNDICADNAE-FNKDSVEVSA-N |
SMILES isomérique |
C[C@H]1CCCCCC[C@H]([C@]23O[C@@H]4[C@@H]5[C@H]6[C@](O6)([C@H]([C@]7([C@@H]([C@@H]1[C@@H]([C@@H]7OC(=O)C8=CC=CC=C8)C)[C@@]5(O2)[C@@H](C[C@@]4(O3)C(=C)C)C)O)O)CO)OC(=O)C |
SMILES canonique |
CC1CCCCCCC(C23OC4C5C6C(O6)(C(C7(C(C1C(C7OC(=O)C8=CC=CC=C8)C)C5(O2)C(CC4(O3)C(=C)C)C)O)O)CO)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


